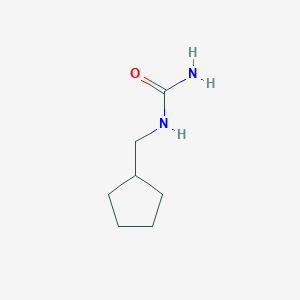
(Cyclopentylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclopentylmethyl)urea is an organic compound with the molecular formula C7H14N2O It is a derivative of urea where one of the nitrogen atoms is substituted with a cyclopentylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Cyclopentylmethyl)urea can be synthesized through the nucleophilic addition of cyclopentylmethylamine to potassium isocyanate in water. This method is simple, catalyst-free, and scalable, making it suitable for both laboratory and industrial production . The reaction typically proceeds under mild conditions, avoiding the use of organic co-solvents and promoting high chemical purity.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of cyclopentylmethylamine with phosgene to form the corresponding isocyanate, which then reacts with ammonia to yield the desired urea derivative . This method, while efficient, requires careful handling of phosgene due to its toxicity.
Analyse Chemischer Reaktionen
Types of Reactions: (Cyclopentylmethyl)urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the urea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include amides, nitriles, amines, and substituted urea derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(Cyclopentylmethyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein denaturation mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is employed in the production of agrochemicals, pharmaceuticals, and other high-value chemicals .
Wirkmechanismus
The mechanism by which (Cyclopentylmethyl)urea exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it can interact with proteins and enzymes, leading to changes in their structure and function. The compound’s ability to form hydrogen bonds and van der Waals interactions with various biomolecules is crucial for its activity .
Vergleich Mit ähnlichen Verbindungen
Urea: The simplest amide of carbamic acid, widely used in fertilizers and industrial applications.
Thiourea: Similar to urea but contains a sulfur atom, used in textile processing and as a reagent in organic synthesis.
Hydroxyurea: A derivative of urea with a hydroxyl group, used as a medication for certain cancers and sickle cell anemia
Uniqueness: (Cyclopentylmethyl)urea is unique due to its cyclopentylmethyl substitution, which imparts distinct chemical properties and reactivity compared to other urea derivatives. This uniqueness makes it valuable for specific applications where other urea derivatives may not be suitable.
Eigenschaften
CAS-Nummer |
1096841-93-8 |
|---|---|
Molekularformel |
C7H14N2O |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
cyclopentylmethylurea |
InChI |
InChI=1S/C7H14N2O/c8-7(10)9-5-6-3-1-2-4-6/h6H,1-5H2,(H3,8,9,10) |
InChI-Schlüssel |
CXILIZHOBKFGHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)CNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


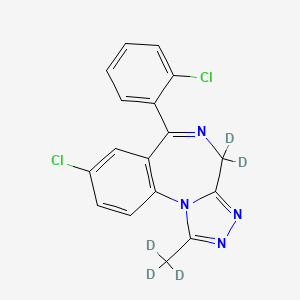
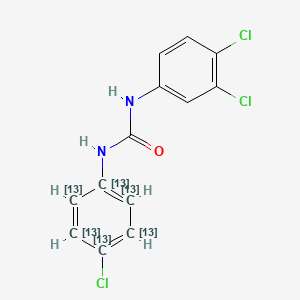
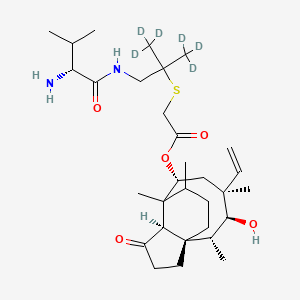
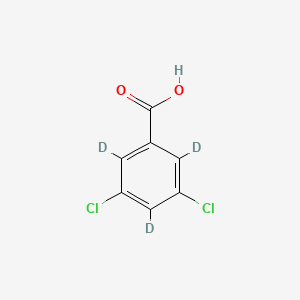
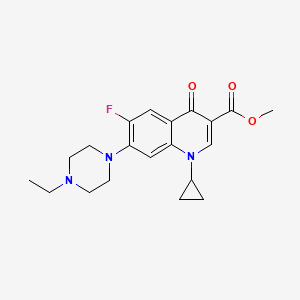
![n1-[4-(Propan-2-yloxy)phenyl]ethane-1,2-diamine](/img/structure/B15295184.png)
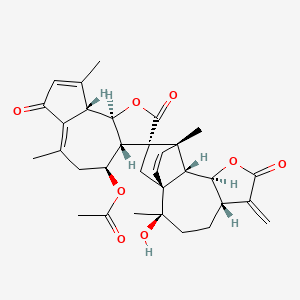
![(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R)-tetrahydro-4,6-dioxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl 2,2-Dimethylbutanoate](/img/structure/B15295188.png)
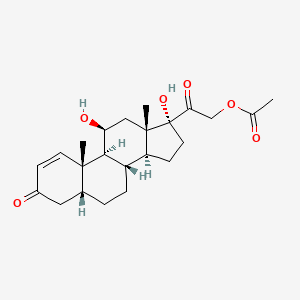
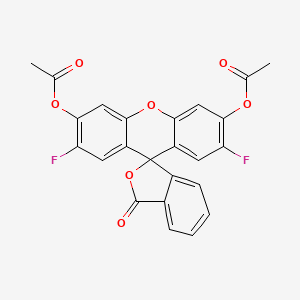
![3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenylmethyl Ester](/img/structure/B15295213.png)
![methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate](/img/structure/B15295224.png)
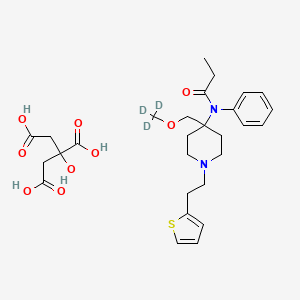
![(3R,5R)-5-(3-Hydroxyphenyl)-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B15295245.png)
